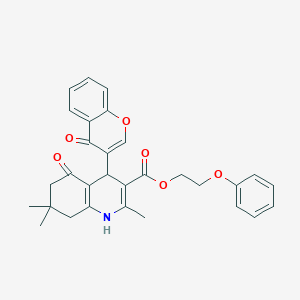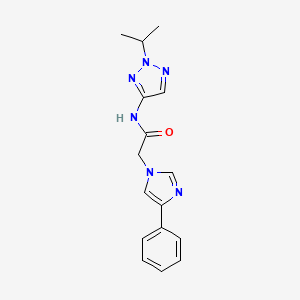![molecular formula C20H23F3N2 B5196401 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields of research.
Mechanism of Action
The mechanism of action of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that this compound has the ability to interact with various receptors in the body, including dopamine and serotonin receptors. This interaction leads to the modulation of neurotransmitter activity in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
Studies have shown that 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a range of biochemical and physiological effects. These effects include changes in neurotransmitter activity, alterations in gene expression, and changes in cellular signaling pathways. These effects can have a range of downstream effects on behavior and physiology.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate neurotransmitter activity in the brain. This can be useful in studying the role of various neurotransmitters in behavior and physiology. However, one of the limitations of using this compound is its potential toxicity and side effects, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of research is the development of new drugs based on this compound. Another area of research is the study of the physiological and behavioral effects of this compound in different animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research.
Conclusion
In conclusion, 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields of research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research.
Synthesis Methods
The synthesis of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved using various methods. One of the commonly used methods is the reaction between 3-(trifluoromethyl)benzaldehyde and 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired compound. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of this compound.
Scientific Research Applications
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential applications in different fields of research. One of the areas of research where this compound has shown promise is in the development of new drugs. Studies have shown that this compound has the potential to act as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-16(17-6-3-2-4-7-17)15-24-10-12-25(13-11-24)19-9-5-8-18(14-19)20(21,22)23/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQVRRSGRUGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)

![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
